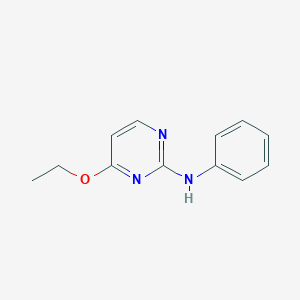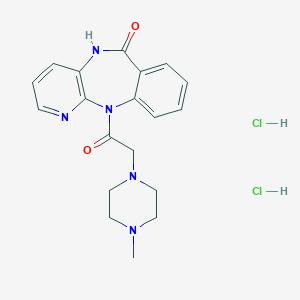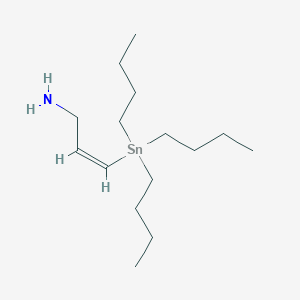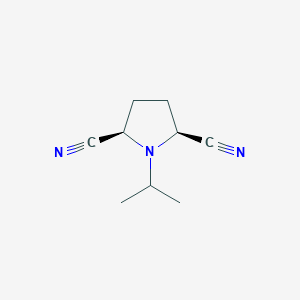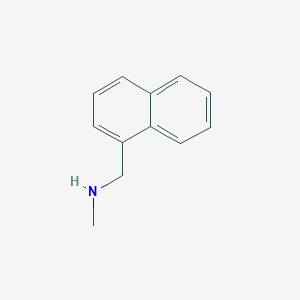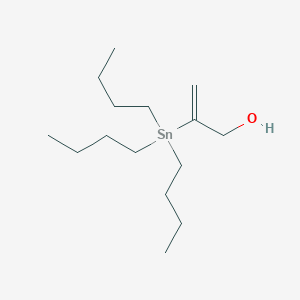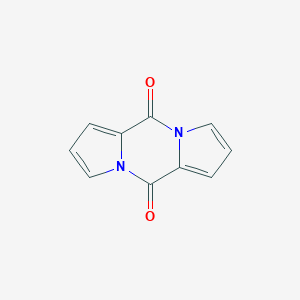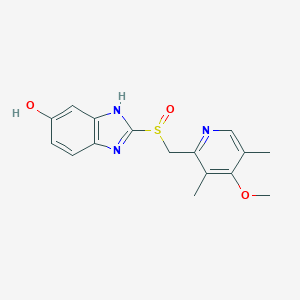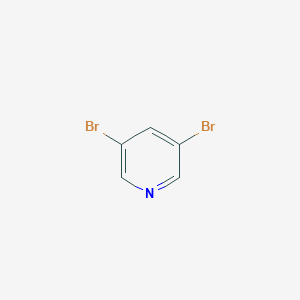
3,5-Dibromopyridine
概要
説明
3,5-Dibromopyridine is a brominated derivative of pyridine, characterized by the presence of bromine atoms at the 3 and 5 positions of the pyridine ring. It serves as an important intermediate in the synthesis of various organic compounds and materials due to its reactivity and the ability to undergo a wide range of chemical transformations.
Synthesis Analysis
The synthesis of 3,5-Dibromopyridine and its derivatives has been extensively studied. One method involves the lithiation of 3,5-dibromopyridine followed by reaction with electrophiles to produce 4-alkyl-3,5-dibromopyridines in high yield. Another approach includes direct bromination or radical decarboxylative bromination processes to achieve selective bromination of pyridine derivatives (Gu & Bayburt, 1996).
Molecular Structure Analysis
The molecular structure of 3,5-dibromopyridine derivatives has been characterized using various spectroscopic techniques and confirmed by X-ray crystallography in some cases. For example, 3,5-diferrocenylpyridine, synthesized from 3,5-dibromopyridine, was fully characterized, demonstrating the utility of 3,5-dibromopyridine as a precursor for complex molecules (Wright et al., 2012).
Chemical Reactions and Properties
3,5-Dibromopyridine undergoes various chemical reactions, highlighting its versatility. It can participate in cross-coupling reactions, such as Suzuki and Stille couplings, to form complex organic molecules. The reactivity of the bromine atoms allows for selective functionalization and substitution reactions, facilitating the synthesis of a wide array of pyridine derivatives with diverse chemical properties (D'Souza et al., 2012).
Physical Properties Analysis
The physical properties of 3,5-dibromopyridine, such as melting point, boiling point, and solubility, are influenced by the presence of bromine atoms. These properties are essential for determining the conditions under which 3,5-dibromopyridine and its derivatives can be handled and used in chemical syntheses.
Chemical Properties Analysis
3,5-Dibromopyridine exhibits unique chemical properties owing to the electron-withdrawing nature of the bromine atoms. This electron-withdrawing effect stabilizes the pyridine ring and influences its reactivity towards nucleophilic substitution reactions. The bromine atoms also enable the molecule to act as a precursor in various organometallic reactions, making it a valuable building block in organic synthesis (Hikawa & Yokoyama, 2010).
科学的研究の応用
Catalysis and Electrochemistry Applications : A study by Wright, Shaffer, McAdam, and Crowley (2012) explored 3,5-Diferrocenylpyridine, a novel ligand derived from 3,5-Dibromopyridine. This compound shows potential in catalysis and electrochemistry due to the electronic communication observed between ferrocenyl centres in its palladium complex, especially when using weakly-coordinating fluorinated aryl borate anions (Wright, Shaffer, McAdam, & Crowley, 2012).
Bioactivity Against Bacteria and Fungi : Akram et al. (2020) synthesized 3,5-bis(2,5-dimethylphenyl)pyridine, a derivative of 3,5-dibromopyridine, and found it to exhibit promising bioactivity against bacteria and fungi. This is attributed to the electron density on nitrogen and sites favorable for nucleophilic attack (Akram et al., 2020).
Synthesis of Metal-Complexing Molecular Rods : Schwab, Fleischer, and Michl (2002) developed efficient methods to synthesize 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines from 3,5-Dibromopyridine. These compounds are useful for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Proton Conducting Polypyridines : Takei et al. (2012) demonstrated that Dibromopyridines with -(CH2)m-SO3Na groups can be transformed into polypyridines with proton-conducting properties, exhibiting high stability against oxidation (Takei et al., 2012).
Prion Replication Inhibition : A study by May et al. (2007) on 2-aminopyridine-3,5-dicarbonitrile-based compounds, related to 3,5-Dibromopyridine, showed an approximate 40-fold improvement in bioactivity against prion replication, presenting suitable pharmacokinetic profiles for evaluation in animal models of prion disease (May et al., 2007).
Safety And Hazards
3,5-Dibromopyridine causes skin irritation and serious eye damage. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
3,5-dibromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSPMXMEOFGPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
| Record name | 3,5-dibromopyridine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073921 | |
| Record name | 3,5-Dibromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromopyridine | |
CAS RN |
625-92-3 | |
| Record name | 3,5-Dibromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 625-92-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dibromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



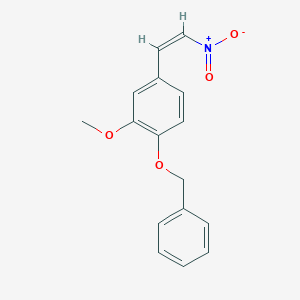
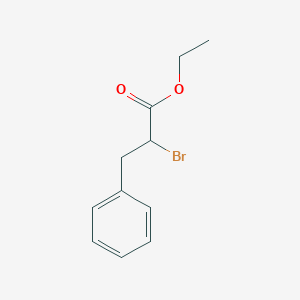
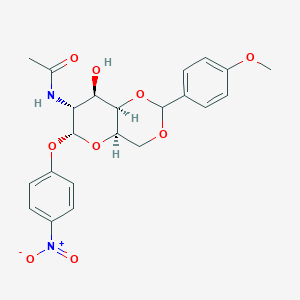
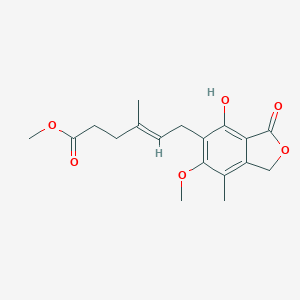
![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)

